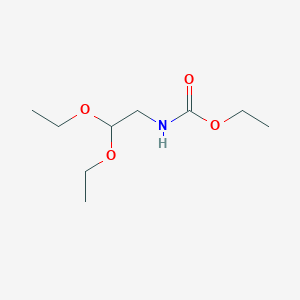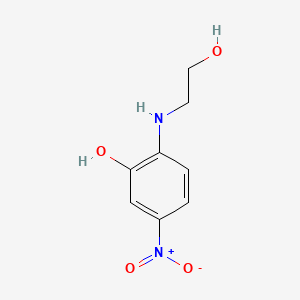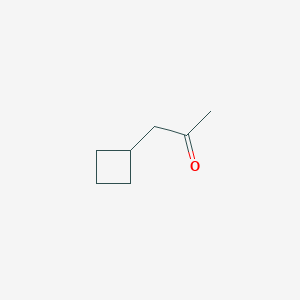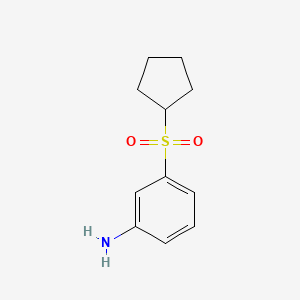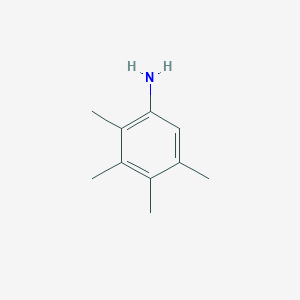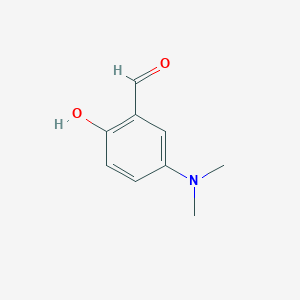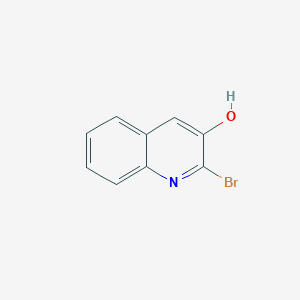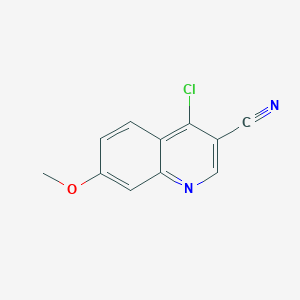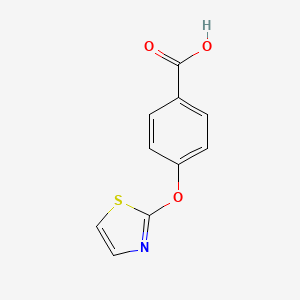
4-(噻唑-2-氧基)苯甲酸
描述
4-(Thiazol-2-yloxy)benzoic acid is a heterocyclic organic compound that features a thiazole ring attached to a benzoic acid moiety
科学研究应用
4-(Thiazol-2-yloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and as a chemical intermediate in various industrial processes
作用机制
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been shown to influence a variety of biochemical pathways, contributing to their diverse biological activities . For example, some thiazole derivatives have demonstrated antioxidant properties, suggesting they may interact with pathways involved in oxidative stress .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been shown to exhibit a range of biological activities, suggesting they may have diverse effects at the molecular and cellular level .
Action Environment
The solubility of thiazole compounds in various solvents may suggest that the action of these compounds could be influenced by the surrounding environment.
生化分析
Biochemical Properties
4-(Thiazol-2-yloxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its aromaticity and ability to participate in electrophilic and nucleophilic substitution reactions . This compound can interact with enzymes such as thiazole synthase, which is involved in the biosynthesis of thiamine (Vitamin B1). Additionally, 4-(Thiazol-2-yloxy)benzoic acid may interact with proteins that have binding sites for aromatic compounds, influencing their activity and stability.
Cellular Effects
4-(Thiazol-2-yloxy)benzoic acid has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the expression of genes involved in oxidative stress response and inflammation . Additionally, 4-(Thiazol-2-yloxy)benzoic acid can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 4-(Thiazol-2-yloxy)benzoic acid involves its binding interactions with biomolecules. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Thiazol-2-yloxy)benzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Thiazol-2-yloxy)benzoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(Thiazol-2-yloxy)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
4-(Thiazol-2-yloxy)benzoic acid is involved in several metabolic pathways. It can interact with enzymes such as cytochrome P450s, which are responsible for the metabolism of various xenobiotics and endogenous compounds . The compound may also affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-(Thiazol-2-yloxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution within different cellular compartments . Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation in tissues.
Subcellular Localization
4-(Thiazol-2-yloxy)benzoic acid exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 4-(Thiazol-2-yloxy)benzoic acid is crucial for its biological activity and overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiazol-2-yloxy)benzoic acid typically involves the reaction of 2-mercaptothiazole with 4-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the chlorobenzoic acid, resulting in the formation of the thiazol-2-yloxy linkage .
Industrial Production Methods: Industrial production of 4-(Thiazol-2-yloxy)benzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption .
化学反应分析
Types of Reactions: 4-(Thiazol-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted thiazole and benzoic acid derivatives.
相似化合物的比较
Benzothiazole: Shares the thiazole ring but differs in its substitution pattern.
Thiazole: The parent compound of the thiazole ring.
Benzoic Acid: The parent compound of the benzoic acid moiety
Uniqueness: 4-(Thiazol-2-yloxy)benzoic acid is unique due to its combined structural features of both thiazole and benzoic acid, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
属性
IUPAC Name |
4-(1,3-thiazol-2-yloxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9(13)7-1-3-8(4-2-7)14-10-11-5-6-15-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITFLUYWYOYCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509791 | |
| Record name | 4-[(1,3-Thiazol-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56355-20-5 | |
| Record name | 4-[(1,3-Thiazol-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


